5-bromo-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
5-bromo-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a bromine atom and a carboxamide group. The compound also contains an oxadiazole ring and a dimethoxyphenyl group. This unique structure makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors could be potential targets for this compound.
Biochemical pathways
Again, without specific information, it’s hard to say exactly which pathways this compound affects. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that they may affect a wide range of biochemical pathways.
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with various enzymes and proteins . The nature of these interactions could be influenced by the compound’s structure, particularly its bromo, dimethoxyphenyl, oxadiazol, and thiophene components .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps. One common method starts with the bromination of thiophene-2-carboxylic acid to form 5-bromo-thiophene-2-carboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is subsequently reacted with 5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can target the oxadiazole ring or the carboxamide group.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
5-bromo-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(3,5-dimethoxyphenyl)thiophene-2-carboxamide: Similar structure but lacks the oxadiazole ring.
5-bromo-2-thiophenecarboxaldehyde: Contains the thiophene ring and bromine atom but lacks the carboxamide and oxadiazole groups.
Uniqueness
The presence of the oxadiazole ring and the dimethoxyphenyl group in 5-bromo-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide makes it unique compared to similar compounds
Properties
IUPAC Name |
5-bromo-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O4S/c1-21-9-5-8(6-10(7-9)22-2)14-18-19-15(23-14)17-13(20)11-3-4-12(16)24-11/h3-7H,1-2H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGDZISGKZCTPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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